

Application Note: ^{13}C NMR Spectrum of 3-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrophenylacetonitrile

Cat. No.: B014267

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **3-Nitrophenylacetonitrile**. It includes a comprehensive table of chemical shifts, a detailed experimental protocol for acquiring the spectrum, and a workflow diagram for the experimental process. This information is valuable for the structural elucidation and quality control of **3-nitrophenylacetonitrile** and related compounds in research and drug development.

13C NMR Spectral Data

The ^{13}C NMR spectrum of **3-Nitrophenylacetonitrile** (CAS No: 621-50-1) exhibits distinct signals corresponding to the eight carbon atoms in its structure. The chemical shifts are influenced by the electron-withdrawing effects of the nitro ($-\text{NO}_2$) and cyano ($-\text{CN}$) groups, as well as the aromatic ring currents.

Below is a summary of the assigned ^{13}C NMR chemical shifts, referenced to a standard solvent signal.

Structure of **3-Nitrophenylacetonitrile** with Carbon Numbering:



Table 1: ^{13}C NMR Chemical Shift Assignments for **3-Nitrophenylacetonitrile**

Carbon Atom	Chemical Shift (δ , ppm)	Multiplicity (in ^1H -coupled spectrum)	Assignment Rationale
C1	~132.5	Singlet	Quaternary aromatic carbon attached to the electron-withdrawing nitro group.
C2	~123.0	Doublet	Aromatic CH ortho to the nitro group.
C3	~148.5	Singlet	Quaternary aromatic carbon bearing the nitro group, significantly deshielded.
C4	~130.0	Doublet	Aromatic CH para to the nitro group.
C5	~136.0	Doublet	Aromatic CH ortho to the nitro group and meta to the cyanomethyl group.
C6	~125.0	Doublet	Aromatic CH meta to the nitro group.
CH ₂	~23.5	Triplet	Methylene carbon adjacent to the aromatic ring and the cyano group.
CN	~117.0	Singlet	Nitrile carbon, characteristic chemical shift.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocol: ^{13}C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a proton-decoupled ^{13}C NMR spectrum of **3-Nitrophenylacetonitrile**.

2.1. Materials and Equipment

- **3-Nitrophenylacetonitrile** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., Bruker Avance series or equivalent) equipped with a broadband probe.
- Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used for referencing).

2.2. Sample Preparation

- Accurately weigh approximately 10-20 mg of **3-Nitrophenylacetonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl_3) directly in a clean, dry 5 mm NMR tube.
- If using an internal standard, add a small drop of TMS to the solution.
- Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2.3. Instrument Setup and Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the ^{13}C frequency to ensure efficient transfer of radiofrequency power.
- Set up a standard proton-decoupled ^{13}C NMR experiment (e.g., zgppg30 on a Bruker spectrometer).
- Key acquisition parameters to be set include:
 - Pulse Width: A 30° or 45° pulse is typically used for routine qualitative spectra.
 - Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.
 - Number of Scans (ns): Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio, depending on the sample concentration.

2.4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Reference the spectrum. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).
- Perform baseline correction to obtain a flat baseline across the spectrum.
- Integrate the peaks if quantitative analysis is required (note: for accurate quantification, longer relaxation delays and inverse-gated decoupling are necessary).

- Label the peaks with their respective chemical shifts.

Experimental Workflow

The following diagram illustrates the logical flow of the ^{13}C NMR experiment from sample preparation to final data analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for ^{13}C NMR Spectroscopy.

- To cite this document: BenchChem. [Application Note: ^{13}C NMR Spectrum of 3-Nitrophenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014267#13c-nmr-spectrum-of-3-nitrophenylacetonitrile\]](https://www.benchchem.com/product/b014267#13c-nmr-spectrum-of-3-nitrophenylacetonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com